Ipfencarbazone
Overview
Description
Mechanism of Action
Target of Action
Ipfencarbazone primarily targets the biosynthesis of very-long-chain fatty acids (VLCFA) in plants . VLCFAs play a crucial role in various biological processes, including the formation of plant cell membranes and energy storage .
Mode of Action
This compound interacts with its target by inhibiting the elongation of VLCFAs . This inhibition occurs at the level of the VLCFA elongase (VLCFAE), an enzyme complex responsible for the elongation of VLCFAs . This compound binds to the VLCFAE irreversibly, leading to a decrease in the synthesis of VLCFAs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VLCFA synthesis pathway . By inhibiting VLCFAE, this compound disrupts the elongation of VLCFAs, leading to a decrease in the content of fatty acids consisting of more than 20 carbon atoms . This disruption affects various downstream processes, including cell membrane formation and energy storage .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) in the plant system . Upon application, this compound accumulates in rice plants . The residues decrease linearly over time and reach below the limit of quantitation on the 30th day after application . The average half-life of this compound is approximately 4 days .
Result of Action
The action of this compound results in a reduction in the growth and number of tillers in plants, accompanied by a darkening green color and the twisting and unfurling of leaves . These effects are particularly pronounced in barnyard grass, against which this compound demonstrates excellent efficacy .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the herbicide exhibits high activity and long residual activity against Echinochloa spp. and other weeds, demonstrating its effectiveness in various environmental conditions . Furthermore, this compound is highly safe even when applied during transplanting in paddy fields, indicating its stability under different application conditions .
Biochemical Analysis
Biochemical Properties
Ipfencarbazone inhibits the biosynthesis of very long chain fatty acids (VLCFAs) in plants . It interacts with VLCFA elongase (VLCFAE), an enzyme involved in the elongation of VLCFAs . The inhibitory effect of this compound on VLCFA elongation is higher in late watergrass than in rice .
Cellular Effects
The effects of this compound on cells are primarily observed in its impact on fatty acid synthesis. By inhibiting VLCFA elongation, this compound disrupts normal cellular processes, leading to a reduction in the growth and number of tillers in plants .
Molecular Mechanism
This compound binds to VLCFAE irreversibly, inhibiting the enzyme’s activity . This binding interaction disrupts the normal process of VLCFA elongation, leading to the observed herbicidal effects .
Temporal Effects in Laboratory Settings
In a supervised field trial conducted on rice crops, the initial accumulation of this compound in rice plants was observed to decrease linearly over time . The residues reached below the limit of quantitation on the 30th and 97th day after application in both standard and double doses . The average half-life of this compound was approximately 4 days .
Metabolic Pathways
This compound is involved in the metabolic pathway of VLCFA synthesis . By inhibiting VLCFAE, it disrupts this pathway, affecting the levels of VLCFAs in the plant .
Preparation Methods
Thymine can be synthesized through several methods:
Methylation of Uracil: Thymine can be derived by methylation of uracil at the 5th carbon.
Hydroformylation of Methyl Acrylate: This green and practical method involves using methyl acrylate under hydroformylation conditions to produce methyl α-formylpropionate, which is then used to synthesize thymine.
Condensation Reactions: Industrial methods include the condensation of ethyl formate and ethyl propionate under sodium to give ethyl α-formylpropionate, followed by acid-catalyzed condensation with urea and cyclization in the presence of a base.
Chemical Reactions Analysis
Thymine undergoes various chemical reactions:
Oxidation: Thymine can be oxidized to hydantoins over time after the death of an organism.
Formation of Thymine Dimers: In the presence of ultraviolet light, two adjacent thymine molecules can form a dimer, causing “kinks” in the DNA molecule.
Reactions with Ozone: Thymine reacts with ozone, leading to the formation of various products such as 5-hydroperoxy-5-methylhydantoin.
Scientific Research Applications
Thymine has numerous applications in scientific research:
DNA Structure and Function: Thymine is crucial for the stability and function of DNA, pairing with adenine to form the double helix structure.
Cancer Research: Thymine dimers formed due to UV exposure are studied for their role in mutations and cancer development.
Water Treatment: Thymine dimers are used as a UV disinfection dosimeter in drinking water treatment plants.
Immunotherapy: Thymine dimers are being explored as potential biomarkers for renal cell carcinoma.
Comparison with Similar Compounds
Thymine is compared with other pyrimidine nucleobases:
Uracil: Thymine is replaced by uracil in RNA.
Cytosine: Another pyrimidine nucleobase, cytosine pairs with guanine in both DNA and RNA.
Adenine and Guanine: These are purine nucleobases that pair with thymine and cytosine, respectively, in DNA.
Thymine’s unique role in DNA stability and its involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXNIKICPUXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058019 | |
Record name | Ipfencarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212201-70-2 | |
Record name | Ipfencarbazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipfencarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPFENCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ipfencarbazone?
A1: this compound is a herbicide that acts by inhibiting the biosynthesis of very long chain fatty acids (VLCFAs) in plants. [, ] This inhibition disrupts cell division in susceptible weeds, ultimately leading to their control. [, ]
Q2: How does this compound interact with its target in plants?
A2: Research suggests that this compound irreversibly binds to VLCFA elongase (VLCFAE), the enzyme responsible for VLCFA elongation. [] This binding becomes stronger with increased pre-incubation time, indicating a time-dependent inhibition mechanism. []
Q3: Is this compound's inhibitory effect specific to certain plant species?
A3: While this compound inhibits VLCFA elongation in both rice and late watergrass, its inhibitory effect is stronger in late watergrass. [] This suggests a differential affinity of this compound towards the VLCFAEs of different plants, contributing to its selective herbicidal activity. []
Q4: How does the herbicidal activity of this compound perform under varying environmental conditions?
A4: Studies demonstrate that environmental factors like temperature, soil texture, water leakage, and flooding water depth have minimal impact on the herbicidal activity and phytotoxicity of this compound. [] It effectively inhibits the emergence of Echinochloa spp. for extended periods under varying soil and water conditions. []
Q5: Are there any synergistic effects observed when this compound is used in combination with other herbicides?
A5: Yes, research indicates that this compound demonstrates synergistic action when combined with certain herbicides like Tefuryltrione. [, ] These combinations enhance weed control efficacy, particularly against Echinochloa and Leptochloa species. []
Q6: Are there specific formulations of this compound available for agricultural use?
A6: Yes, this compound is commercially available in formulations like Winner® and Fighter® in Japan. [] Additionally, various other combinations incorporating this compound have been developed and released for agricultural applications. []
Q7: What analytical techniques are employed to detect and quantify this compound residues in agricultural products?
A7: Several analytical methods have been developed for this compound analysis. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography/mass spectrometry (GC/MS) are used for quantification and confirmation of this compound residues. [] Additionally, Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the determination of this compound in various matrices like agricultural products, livestock products, and seafood. []
Q8: Have any official analytical methods been established for this compound determination?
A8: Yes, rigorous studies have been conducted to develop and validate official analytical methods for this compound determination in agricultural products using GC-ECD and GC/MS. [] These methods adhere to the criteria outlined in CODEX guidelines, ensuring accuracy and reliability. []
Q9: What are the reported limits of detection and quantification for this compound using the developed analytical methods?
A9: The limit of detection (LOD) for this compound using GC-ECD is 0.003 mg/kg, while the limit of quantification (LOQ) is 0.01 mg/kg. [] These low detection and quantification limits ensure the reliable monitoring of this compound residues in various matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.